molecular formula C18H18ClN3O3 B5016880 2-(4-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-(4-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B5016880
M. Wt: 359.8 g/mol
InChI Key: URGJMFPKQVAGQD-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a chlorophenyl group and a nitrophenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzene to form chlorobenzene, which is then subjected to further reactions to introduce the ethanone group.

    Synthesis of the Nitrophenyl Piperazine: This step involves the nitration of benzene to form nitrobenzene, followed by the formation of piperazine through a series of reactions.

    Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the nitrophenyl piperazine under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives of the nitrophenyl group.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used but may include substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It may be explored for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved can vary but may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLOROPHENYL)-1-[4-(4-AMINOPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure but with an amino group instead of a nitro group.

    2-(4-BROMOPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

2-(4-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to the presence of both a chlorophenyl and a nitrophenyl piperazine moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in multiple research fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c19-15-3-1-14(2-4-15)13-18(23)21-11-9-20(10-12-21)16-5-7-17(8-6-16)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGJMFPKQVAGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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